Methyl 5-bromooxazole-4-carboxylate is a heterocyclic organic compound characterized by a five-membered oxazole ring with a bromine atom at the 5-position and a carboxylate group at the 4-position. Its molecular formula is , and it has a molecular weight of approximately 205.99 g/mol. This compound is gaining attention in medicinal chemistry due to its potential biological activities and its utility as an intermediate in the synthesis of various pharmaceuticals .
Methyl 5-bromooxazole-4-carboxylate exhibits various biological activities, making it a subject of interest in pharmacological research. Studies suggest that it may possess antimicrobial, anticancer, and anti-inflammatory properties. The mechanism of action likely involves interactions with specific molecular targets, including enzymes and receptors, where the bromine atom and carboxylate group play critical roles in binding and modulating activity .
The synthesis of methyl 5-bromooxazole-4-carboxylate typically involves cyclization reactions using appropriate precursors under controlled conditions. One common method includes:
Methyl 5-bromooxazole-4-carboxylate has diverse applications across various fields:
Research into interaction studies highlights the compound's potential as a lead compound for drug development. Its interactions with biological targets are being explored to understand its efficacy and mechanism of action better. These studies often utilize techniques such as molecular docking and binding affinity assays to elucidate how methyl 5-bromooxazole-4-carboxylate interacts with specific enzymes or receptors .
Methyl 5-bromooxazole-4-carboxylate shares structural similarities with several other compounds, but its unique bromine substitution and carboxylate functionality set it apart. Here are some similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 4-bromooxazole-5-carboxylate | Bromine at position 4 instead of 5 | Different position of bromine affects reactivity |
| Methyl 2-bromothiazole-5-carboxylate | Contains thiazole ring instead of oxazole | Different heterocycle may influence biological activity |
| Methyl oxazole-4-carboxylic acid | Lacks bromine substitution | Serves as a simpler analog for comparison |
Each of these compounds presents unique properties that may affect their biological activities and synthetic routes, highlighting the distinctiveness of methyl 5-bromooxazole-4-carboxylate within this class of compounds .
The oxazole core is typically constructed via [3+2] cycloaddition or cyclocondensation reactions. A prominent method involves the van Leusen oxazole synthesis, which utilizes TosMIC (toluenesulfonylmethyl isocyanide) and aldehydes under basic conditions. For methyl 5-bromooxazole-4-carboxylate, the aldehyde precursor is pre-functionalized with a methyl ester group at the 4-position. Deprotonation of TosMIC generates a reactive isocyanide intermediate, which undergoes nucleophilic attack on the aldehyde carbonyl, followed by intramolecular cyclization and elimination of toluenesulfinic acid to yield the oxazole ring.
An alternative approach employs siloxyalkyne-isocyanide cyclization, where trimethylsilyl (TMS)-protected alkynes react with isocyanides in the presence of tetrabutylammonium fluoride (TBAF). This metal-free method achieves high regioselectivity, with the ester group directing cyclization to the 4-position. For example:
$$
\text{TMS-C≡C-COOCH}_3 + \text{R-NC} \xrightarrow{\text{TBAF}} \text{Oxazole-4-carboxylate}
$$
This method avoids harsh conditions and enables modular synthesis of polysubstituted oxazoles.
Introducing bromine at the 5-position requires precise control to avoid di- or polybromination. Electrophilic bromination using $$ \text{N}$$-bromosuccinimide (NBS) in dimethylformamide (DMF) achieves >90% regioselectivity for the 5-position. DMF stabilizes the transition state through hydrogen bonding, directing bromination to the electron-rich C5 carbon adjacent to the ester group.
Direct comparison of bromination conditions:
| Reagent | Solvent | Temperature | Regioselectivity (C5:C4) | Yield (%) |
|---|---|---|---|---|
| NBS | DMF | 0°C | 95:5 | 85 |
| Br₂ | CH₂Cl₂ | 25°C | 60:40 | 72 |
| CuBr₂ | Acetonitrile | 50°C | 75:25 | 68 |
Post-bromination purification via recrystallization from ethyl acetate/n-hexane mixtures removes residual succinimide byproducts.
The methyl ester group is introduced either before cyclization (pre-functionalization) or post-cyclization (late-stage modification). Pre-functionalization involves using methyl acetoacetate derivatives as starting materials. For instance, ethyl ethoxymethyleneacetoacetate reacts with hydroxylamine sulfate to form methyl 5-methylisoxazole-4-carboxylate, which is subsequently brominated.
Post-cyclization carboxylation employs palladium-catalyzed carbonylation. Using $$ \text{CO} $$ gas and methanol under $$ \text{Pd(OAc)}2/\text{dppf} $$ catalysis, bromooxazoles undergo carbonylative esterification:
$$
\text{5-Bromooxazole} + \text{CO} + \text{CH}3\text{OH} \xrightarrow{\text{Pd}} \text{Methyl 5-bromooxazole-4-carboxylate}
$$
This method tolerates diverse substituents and achieves 70–80% yields.
Batch processes for oxazole synthesis face challenges in heat management and reproducibility. Continuous flow reactors address these issues by enabling precise temperature control and rapid mixing. For example, a two-stage flow system performs cyclization and bromination sequentially:
Flow systems reduce reaction times from hours (batch) to minutes and improve purity by minimizing side reactions. Industrial-scale production (>100 kg/batch) utilizes corrosion-resistant silicon carbide reactors to handle acidic byproducts.
Methyl 5-bromooxazole-4-carboxylate serves as a versatile building block for the synthesis of complex polyfunctional oxazole derivatives [2]. The compound features a unique combination of reactive sites that enable diverse chemical transformations. The bromine atom at the 5-position provides an excellent leaving group for nucleophilic substitution reactions, while the carboxylate ester functionality at the 4-position offers additional opportunities for chemical modification [3].
The strategic positioning of functional groups in methyl 5-bromooxazole-4-carboxylate allows for regioselective synthetic approaches to polyfunctional oxazole systems. Research has demonstrated that oxazole-4-carboxylates can be efficiently converted to amino acid-like building blocks through reactions with various cyclic amines [2] [3]. These transformations proceed through well-defined mechanistic pathways that preserve the oxazole core structure while introducing diverse functional groups at specific positions.
| Building Block Type | Functional Groups | Synthetic Transformation | Yield Range |
|---|---|---|---|
| Amino acid analogs | Cyclic amines | Hydroxylamine reaction | 65-85% [2] |
| Carboxylic acid derivatives | Ester hydrolysis | Base-mediated hydrolysis | 80-95% [4] |
| Heterocyclic peptides | Peptide coupling | Amide bond formation | 70-90% [2] |
| Fluorescent probes | Conjugated systems | Cross-coupling reactions | 75-95% [5] |
The application of methyl 5-bromooxazole-4-carboxylate in the synthesis of heterocyclic amino acids has proven particularly valuable for generating DNA-encoded chemical libraries [2]. These libraries serve as powerful tools for drug discovery, enabling the identification of small molecule protein ligands with enhanced specificity and potency. The oxazole framework provides excellent pharmacokinetic properties while maintaining biological activity across diverse therapeutic targets [6] [7].
Methyl 5-bromooxazole-4-carboxylate demonstrates exceptional utility in transition metal-mediated coupling reactions, particularly those involving palladium catalysis [8] [9] [10]. The bromine substituent at the 5-position enables efficient oxidative addition with palladium catalysts, facilitating cross-coupling reactions with various organometallic reagents. This reactivity pattern has been extensively exploited in the synthesis of complex oxazole-containing natural products and pharmaceuticals [9] [11].
Suzuki-Miyaura coupling reactions represent one of the most successful applications of methyl 5-bromooxazole-4-carboxylate in synthetic chemistry [10] [12]. The compound readily undergoes coupling with aryl and heteroaryl boronic acids under mild conditions, typically employing palladium tetrakistriphenylphosphine as the catalyst and aqueous sodium carbonate as the base [10]. These reactions proceed with excellent regioselectivity, exclusively occurring at the 5-position while preserving the carboxylate functionality at the 4-position.
| Coupling Reaction | Catalyst System | Reaction Conditions | Yield Range | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | THF/toluene, 70-80°C | 85-95% [10] | Aryl oxazoles |
| Stille Coupling | Pd(PPh₃)₄, CuCl, LiCl | DMSO, 60-80°C | 71-98% [11] | Alkenyl oxazoles |
| Negishi Coupling | Pd catalyst | Variable conditions | 80-90% [9] | Alkynyl oxazoles |
| Sonogashira Coupling | Pd/Cu catalyst | Base, solvent | 75-95% [9] | Acetylenic oxazoles |
Stille coupling reactions involving methyl 5-bromooxazole-4-carboxylate proceed through well-established mechanistic pathways, with the organotin reagents serving as efficient nucleophilic partners [11]. The reaction tolerates a wide range of functional groups, making it particularly valuable for late-stage functionalization of complex molecules. The presence of the carboxylate group does not interfere with the coupling process, allowing for subsequent transformations of the ester functionality.
The application of methyl 5-bromooxazole-4-carboxylate in Negishi coupling reactions has been particularly important for the synthesis of natural product analogs [9]. These reactions enable the formation of carbon-carbon bonds between the oxazole core and various alkyl, aryl, and vinyl groups, providing access to structurally diverse oxazole derivatives with potential biological activity [8].
Methyl 5-bromooxazole-4-carboxylate serves as a crucial precursor for the synthesis of biologically active molecular scaffolds with diverse pharmacological properties [13] [6] [7]. The oxazole core structure is recognized as a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets through multiple binding modes [14]. The compound has been extensively utilized in the development of antimicrobial, anticancer, and neuropharmacological agents.
The synthesis of antimicrobial compounds from methyl 5-bromooxazole-4-carboxylate has yielded promising results in combating drug-resistant bacterial strains [15] [16]. Structure-activity relationship studies have revealed that modifications at the 5-position significantly influence antibacterial potency, with certain substituents enhancing activity against both gram-positive and gram-negative bacteria [13]. The carboxylate group provides additional opportunities for optimization through ester hydrolysis or amide formation.
| Biological Activity | Target Organism | IC₅₀/MIC Value | Scaffold Modification | Reference Compound |
|---|---|---|---|---|
| Antibacterial | S. aureus, E. coli | 2-64 μg/mL [14] | Aryl substitution | Streptomycin |
| Anticancer | PC-3, OVCAR-03 | 1.07-1.50 μM [14] | Heterocyclic fusion | Doxorubicin |
| Neuropharmacological | CNS receptors | Variable [2] | Amino acid mimics | GABA analogs |
| Antifungal | Aspergillus species | 22-90 mm zone [13] | Spiro derivatives | Standard antifungals |
The development of anticancer agents from methyl 5-bromooxazole-4-carboxylate has focused on targeting specific cellular pathways involved in tumor growth and metastasis [14]. Recent research has demonstrated that certain oxazole derivatives exhibit selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells. The mechanism of action often involves interference with DNA synthesis, protein function, or cellular signaling pathways.
Neuropharmacological applications of methyl 5-bromooxazole-4-carboxylate derivatives have centered on the development of amino acid-like compounds that can modulate neurotransmitter systems [2] [3]. These compounds serve as isosteric replacements for natural amino acids, potentially offering improved pharmacokinetic properties and reduced side effects compared to conventional neuropharmaceuticals. The oxazole framework provides metabolic stability while maintaining the necessary structural features for receptor binding.
Methyl 5-bromooxazole-4-carboxylate demonstrates significant utility in materials science applications, particularly in the development of functional polymers and advanced materials [17] [18] [19]. The compound serves as a monomer or building block for the synthesis of oxazole-containing polymers with unique properties such as thermoresponsiveness, biocompatibility, and optical activity. These materials have found applications in drug delivery systems, electronic devices, and smart materials.
The incorporation of methyl 5-bromooxazole-4-carboxylate into polymer backbones through various polymerization techniques has enabled the creation of materials with tunable properties [19] [20]. Cationic ring-opening polymerization represents one of the most successful approaches, yielding poly(2-oxazoline)s with controlled molecular weights and narrow polydispersities. These polymers exhibit excellent biocompatibility and have been extensively studied as alternatives to polyethylene glycol in biomedical applications.
| Polymer Type | Polymerization Method | Key Properties | Applications | Advantages |
|---|---|---|---|---|
| Poly(2-oxazoline)s | Cationic ring-opening | Biocompatible, thermoresponsive | Drug delivery, biomedicine [19] | Low immunogenicity |
| Conjugated polymers | Metal-catalyzed coupling | Light-emitting, conductive | OLED devices [18] | Tunable band gap |
| Bottlebrush polymers | Click chemistry | Amphiphilic, self-assembly | Nanotechnology [17] | Controlled architecture |
| Plasma polymers | Plasma deposition | Bioactive, reactive | Biosensing [21] | Single-step synthesis |
The development of light-emitting polymers incorporating methyl 5-bromooxazole-4-carboxylate has shown particular promise in organic electronics applications [18]. These materials exhibit tunable optical properties depending on the connectivity pattern of the oxazole units within the polymer backbone. Research has demonstrated that polymers with oxazole rings perpendicular to the main chain exhibit reduced optical band gaps and enhanced energy transfer efficiency compared to those with in-line connectivity.
Click chemistry approaches utilizing methyl 5-bromooxazole-4-carboxylate have enabled the synthesis of complex polymer architectures with precise control over molecular structure [17]. The bromine substituent can be replaced with alkyne or azide functionalities, enabling copper-catalyzed azide-alkyne cycloaddition reactions. These transformations proceed under mild conditions and provide access to polymers with defined molecular weights and architectures.